3-Bromo-D-phenylalanine

Catalog No.
S680059
CAS No.
99295-78-0
M.F
C9H10BrNO2
M. Wt
244.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-D-phenylalanine

CAS Number

99295-78-0

Product Name

3-Bromo-D-phenylalanine

IUPAC Name

(2R)-2-amino-3-(3-bromophenyl)propanoic acid

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1

InChI Key

GDMOHOYNMWWBAU-MRVPVSSYSA-N

SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)N

Protein-Protein Interactions

One area of study explores 3-Br-D-Phe's ability to probe protein-protein interactions. Due to its bulky bromine group, incorporating 3-Br-D-Phe into specific sites of a protein can alter its interaction with other proteins. Researchers can then use this modified protein to study the specific binding sites and mechanisms involved in these interactions []. This information can be crucial for understanding various biological processes and developing new drugs.

3-Bromo-D-phenylalanine is a halogenated derivative of the amino acid D-phenylalanine, characterized by the presence of a bromine atom at the third position on the aromatic ring. Its chemical formula is C9H10BrNO2C_9H_{10}BrNO_2 and it appears as a white to off-white solid. This compound is notable for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutic agents due to its unique structural properties .

The specific mechanism of action of 3-Br-D-Phe has not been extensively studied in scientific research. However, its structural similarity to D-phenylalanine suggests it might be incorporated into peptides and proteins during their synthesis. The presence of the bromine group could potentially influence protein folding, stability, or interaction with other molecules due to its size and electronic properties [].

Typical of amino acids and halogenated compounds:

  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of phenethylamine derivatives.
  • Coupling Reactions: It can also be utilized in coupling reactions to synthesize peptide bonds or other complex organic structures .

3-Bromo-D-phenylalanine exhibits various biological activities, primarily related to its interactions with enzymes and proteins. It has been shown to influence neurotransmitter levels and may have implications in pain management and mood regulation. The compound's halogen substituent can enhance its binding affinity to specific receptors or enzymes, potentially leading to increased biological potency compared to non-halogenated analogs .

Additionally, its role as an intermediate in synthesizing other bioactive compounds suggests that it may have indirect biological effects through its derivatives.

The synthesis of 3-Bromo-D-phenylalanine typically involves:

  • Bromination: D-phenylalanine is treated with brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

This method allows for efficient production while maintaining the integrity of the chiral center.

3-Bromo-D-phenylalanine serves multiple applications in:

  • Pharmaceutical Development: It is used as an intermediate in synthesizing various drugs, particularly those targeting neurological disorders.
  • Biochemical Research: The compound is employed in studies investigating enzyme mechanisms and protein interactions due to its ability to form halogen bonds with biomolecules.
  • Synthetic Chemistry: It acts as a building block for creating more complex organic molecules, including peptides and other amino acid derivatives .

Interaction studies have shown that 3-Bromo-D-phenylalanine can bind effectively to certain enzymes and receptors, enhancing their activity or altering their functions. For instance, it has been investigated for its potential role in modulating neurotransmitter systems, which could be beneficial for developing treatments for conditions such as depression and anxiety. The presence of the bromine atom is crucial for these interactions, as it can stabilize transition states during enzymatic reactions.

Several compounds share structural similarities with 3-Bromo-D-phenylalanine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
D-PhenylalanineNo halogen substituentNaturally occurring amino acid
3-Chloro-D-phenylalanineChlorine instead of bromineDifferent reactivity due to chlorine's properties
3-Fluoro-D-phenylalanineFluorine substituentSmaller size may lead to different biological activity
4-Bromo-D-phenylalanineBromine at the para positionAlters binding characteristics compared to meta-positioned bromines
D-TyrosineHydroxyl group instead of bromineInvolved in different metabolic pathways

3-Bromo-D-phenylalanine stands out due to its specific bromination pattern, which influences both its chemical reactivity and biological properties. This unique substitution enhances its utility in pharmaceutical applications compared to other similar compounds.

3-Bromo-D-phenylalanine emerged as a synthetic amino acid derivative in the late 20th century, driven by advancements in halogenation techniques and stereoselective synthesis. Early methodologies for brominating phenylalanine involved electrophilic aromatic substitution using bromine or bromine-containing reagents under controlled acidic conditions. The development of protective group strategies, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), enabled the isolation of enantiomerically pure D-isomers. A pivotal breakthrough occurred in the 2000s with the optimization of enzymatic resolution methods using engineered phenylalanine ammonia lyases (PALs), which facilitated large-scale production of D-configured bromophenylalanines.

The compound’s first documented synthesis involved diazotization and bromination of D-phenylalanine precursors, as demonstrated in studies targeting chiral thioester intermediates. Subsequent refinements utilized palladium-catalyzed cross-coupling reactions to enhance regioselectivity.

Position in Amino Acid Chemistry

3-Bromo-D-phenylalanine occupies a unique niche in amino acid chemistry due to its structural and functional attributes:

PropertyDescription
Molecular FormulaC₉H₁₀BrNO₂
Molecular Weight244.09 g/mol
StereochemistryD-configuration at α-carbon
Halogen PositionMeta (3rd position) on phenyl ring
Isoelectric Point (pI)~5.7 (estimated)

As a non-proteinogenic amino acid, it diverges from natural L-phenylalanine in both stereochemistry and reactivity. The bromine atom introduces steric and electronic effects that alter hydrogen-bonding capacity and hydrophobic interactions, making it valuable for probing protein-ligand dynamics. Its D-configuration prevents metabolic incorporation into most eukaryotic proteins, enabling selective applications in biochemical assays.

Significance in Stereochemistry Research

The D-enantiomer of 3-bromo-phenylalanine has become a cornerstone in stereochemical studies due to its resistance to enzymatic degradation by endogenous aminopeptidases. Key research applications include:

  • Enzyme Mechanism Elucidation: PALs from Rhodotorula graminis and Petroselinum crispum have been engineered to accept D-3-bromo-phenylalanine as a substrate, revealing insights into MIO (4-methylideneimidazole-5-one) cofactor dynamics and carbanion stabilization.
  • Chiral Pool Synthesis: The compound serves as a starting material for synthesizing enantiopure β-amino acids via crystallization-induced asymmetric transformations.
  • Biocatalytic Resolution: Mutant PAL variants achieve >99% enantiomeric excess (ee) in the amination of trans-cinnamic acid derivatives, underscoring its utility in asymmetric catalysis.

A 2016 study demonstrated that cyanobacterial PALs catalyze the ammonia addition to 3-bromo-cinnamic acid with turnover frequencies exceeding 200 g·L⁻¹·day⁻¹, highlighting industrial scalability.

Relationship to Natural and Modified Amino Acids

3-Bromo-D-phenylalanine intersects with both natural and synthetic amino acid lineages:

Natural Analogues

  • L-Phenylalanine: The natural L-isomer serves as a precursor for tyrosine, dopamine, and epinephrine. Bromination at the meta position disrupts these metabolic pathways, enabling selective inhibition studies.
  • trans-Cinnamic Acid: PAL-mediated deamination of 3-bromo-D-phenylalanine yields 3-bromo-cinnamic acid, a key intermediate in phenylpropanoid biosynthesis.

Synthetic Derivatives

DerivativeApplication
Boc-3-Bromo-D-PheSolid-phase peptide synthesis (SPPS) with orthogonal protection
Fmoc-3-Bromo-D-PheFluorescent tagging and hydrogel formation in biomaterials
3-Bromo-D-Phe RhodanineHCV NS5B polymerase inhibition

These derivatives exploit the bromine atom for Suzuki-Miyaura couplings, bioconjugation, and X-ray crystallography phasing. In peptide engineering, the meta-bromo group enhances π-stacking interactions in β-sheet structures, as observed in amyloidogenesis studies.

Molecular Weight and Formula (C₉H₁₀BrNO₂)

3-Bromo-D-phenylalanine possesses the molecular formula C₉H₁₀BrNO₂, representing a halogenated derivative of the naturally occurring amino acid D-phenylalanine [1] [2] [3] [4]. The compound maintains the fundamental amino acid structure while incorporating a bromine atom at the meta position of the phenyl ring. The molecular weight has been consistently reported as 244.09 grams per mole across multiple analytical sources [1] [2] [3] [4]. The monoisotopic mass, calculated using the most abundant isotopes of each constituent element, is documented as 242.989491 grams per mole [1]. This precise mass determination facilitates accurate mass spectrometric identification and quantification procedures.

Density Parameters (1.6±0.1 g/cm³)

The density of 3-Bromo-D-phenylalanine has been experimentally determined to be 1.6 ± 0.1 grams per cubic centimeter under standard conditions [2]. This relatively high density value reflects the presence of the bromine atom, which contributes significantly to the molecular mass while occupying minimal additional volume. The density parameter is crucial for pharmaceutical formulation development and analytical method validation, particularly in density-based separation techniques and volumetric calculations for solution preparation.

Melting and Boiling Points (368.4±32.0 °C at 760 mmHg)

The thermal properties of 3-Bromo-D-phenylalanine exhibit characteristics typical of amino acid derivatives with halogen substitution. The boiling point has been reported as 368.4 ± 32.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [2] [3] [5]. This elevated boiling point indicates strong intermolecular interactions, likely attributable to hydrogen bonding between amino and carboxyl groups, as well as van der Waals forces enhanced by the bromine substituent. The melting point data was not specifically reported in the available literature, suggesting potential decomposition before reaching the melting temperature, which is common for amino acids. The flash point has been determined to be 176.6 ± 25.1 degrees Celsius [6], providing important safety information for handling and storage protocols.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-Bromo-D-phenylalanine through both proton and carbon-13 analyses [7]. In the proton nuclear magnetic resonance spectrum, the aromatic protons typically appear in the region between 7.0 and 8.0 parts per million, displaying characteristic coupling patterns that reflect the meta-substitution pattern of the bromine atom [7]. The amino acid backbone protons, including the alpha-proton and the methylene protons of the benzyl side chain, resonate in the region of 3.0 to 4.0 parts per million [7].

The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for the aromatic carbons in the range of 130 to 150 parts per million, with the carbon bearing the bromine substituent showing characteristic downfield shifts due to the electronegativity of the halogen [7]. The carboxyl carbon typically appears at approximately 167 parts per million, reflecting the characteristic chemical shift of carboxylic acid functionality [7]. These spectroscopic signatures enable unambiguous identification and purity assessment of the compound.

Mass Spectrometry Profile

Mass spectrometric analysis of 3-Bromo-D-phenylalanine yields a molecular ion peak at mass-to-charge ratio of 244, corresponding to the molecular weight of the compound. The presence of bromine creates a characteristic isotope pattern due to the natural abundance of bromine-79 and bromine-81 isotopes. Fragmentation patterns typically include loss of the carboxyl group (mass loss of 45) and formation of the brominated benzyl cation, providing structural confirmation through tandem mass spectrometry experiments.

Infrared Absorption Patterns

Infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in 3-Bromo-D-phenylalanine [7]. The nitrogen-hydrogen stretching vibrations appear in the region of 3400 to 3500 wavenumbers, indicating the presence of the amino group [7]. The carbonyl stretching frequency of the carboxylic acid functionality typically occurs between 1680 and 1750 wavenumbers [7]. The aromatic carbon-carbon stretching vibrations and the carbon-bromine bond stretching provide additional structural confirmation through their characteristic absorption frequencies.

Solubility Profile and Partition Coefficients

The solubility characteristics of 3-Bromo-D-phenylalanine reflect its amphoteric nature as an amino acid derivative. The compound exhibits slight solubility in water [6], with solubility being pH-dependent due to the ionizable amino and carboxyl groups. Enhanced solubility is observed in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, which are commonly employed in synthetic applications.

The logarithm of the partition coefficient between octanol and water has been calculated as 1.88 [6], indicating moderate lipophilicity compared to the parent phenylalanine. This increased lipophilicity, attributable to the bromine substituent, suggests enhanced membrane permeability characteristics that may influence pharmacokinetic properties in biological systems. The compound demonstrates stability across physiological pH ranges, making it suitable for biological applications.

Crystallographic Properties

While specific crystallographic data for 3-Bromo-D-phenylalanine was not extensively documented in the available literature, the compound is known to exist as a white to off-white crystalline solid under standard conditions. The presence of the bromine atom and the chiral center influences the crystal packing arrangements and intermolecular interactions within the solid state. The crystalline form affects important pharmaceutical properties including dissolution rate, bioavailability, and stability.

Optical Rotation Characteristics

3-Bromo-D-phenylalanine exhibits optical activity due to the presence of a chiral center at the alpha-carbon position [8] . The compound possesses the D-configuration, corresponding to the R-stereochemistry according to the Cahn-Ingold-Prelog nomenclature system [8]. This stereochemical arrangement results in the rotation of plane-polarized light, though specific rotation values were not explicitly reported in the examined literature.

The optical activity of the compound enables enantiomeric purity determination through polarimetric measurements, which is crucial for pharmaceutical applications where stereochemical purity directly influences biological activity. Commercial preparations typically maintain enantiomeric excess values greater than 95 percent, ensuring consistent stereochemical integrity for research and synthetic applications [8].

XLogP3

-0.8

Sequence

X

Dates

Last modified: 08-15-2023

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